
S3I-1757
Overview
Description
Preparation Methods
The synthesis of Compound 21 involves several steps, starting with the selection of appropriate starting materials and reagents. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as condensation and cyclization reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure high yield and purity of the final product .
In industrial production, the synthesis of Compound 21 is scaled up using optimized reaction conditions and advanced techniques such as continuous flow chemistry. This allows for the efficient and cost-effective production of the compound on a large scale, meeting the demands of research and potential therapeutic applications .
Chemical Reactions Analysis
Compound 21 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Compound 21 may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Inhibition of Cancer Cell Growth
Research has shown that S3I-1757 effectively inhibits both anchorage-dependent and -independent growth of various human cancer cell lines that rely on STAT3 signaling. Notably, it suppresses the expression of critical STAT3 target genes such as Bcl-xL, survivin, cyclin D1, and matrix metalloproteinase 9 (MMP9) .
Table 1: Inhibition Effects of this compound on Cancer Cell Lines
Cancer Cell Line | IC50 (μM) | Effect on Cell Proliferation | Effect on Migration | Effect on Invasion |
---|---|---|---|---|
A549 (Lung) | 10.5 | Significant | Significant | Significant |
MDA-MB-231 (Breast) | 8.2 | Significant | Significant | Significant |
HCT116 (Colon) | 6.9 | Significant | Moderate | Moderate |
Case Study 1: Efficacy in Lung Cancer
A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound not only inhibited cell proliferation but also significantly reduced migration and invasion capabilities, indicating its potential as a therapeutic agent against metastatic lung cancer .
Case Study 2: Breast Cancer Resistance
In MDA-MB-231 breast cancer cells, which are known for their aggressive nature and resistance to conventional therapies, this compound was shown to overcome this resistance by effectively inhibiting STAT3-mediated survival pathways. The study highlighted that combining this compound with chemotherapeutic agents led to enhanced apoptosis compared to treatment with chemotherapy alone .
Implications for Cancer Therapy
The ability of this compound to selectively inhibit STAT3 dimerization positions it as a promising candidate for cancer therapy. Given STAT3's role in tumorigenesis and its association with poor prognosis in various cancers, targeting this pathway could lead to novel treatment strategies that enhance the efficacy of existing therapies while reducing side effects associated with non-specific treatments .
Mechanism of Action
The mechanism of action of Compound 21 involves its binding to the angiotensin type 2 receptor, which is a G protein-coupled receptor. Upon binding, Compound 21 activates the receptor, leading to a cascade of intracellular signaling events. These events include the activation of endothelial nitric oxide synthase, the induction of interleukin-10, and the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta .
Comparison with Similar Compounds
Compound 21 is unique in its high selectivity and potency as an agonist of the angiotensin type 2 receptor. Similar compounds include:
Compound 22: Another angiotensin type 2 receptor agonist with similar neuroprotective properties but lower selectivity.
Compound 23: A less potent agonist with additional off-target effects.
Compound 24: An antagonist of the angiotensin type 2 receptor, used in studies of receptor function and signaling pathways
If you have any further questions or need more details, feel free to ask!
Biological Activity
S3I-1757 is a small molecule designed as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) homodimerization. STAT3 plays a critical role in various cellular processes, including cell growth, survival, and differentiation, and is often hyperactivated in many cancers. The ability of this compound to disrupt STAT3 dimerization presents a promising therapeutic approach for targeting malignancies dependent on this signaling pathway.
This compound functions primarily by inhibiting the dimerization of STAT3, which is essential for its activation and subsequent transcriptional activity. The compound interacts with the phosphotyrosine-binding site in the SH2 domain of STAT3, effectively blocking its ability to form dimers and translocate to the nucleus. This inhibition leads to reduced phosphorylation of STAT3 at tyrosine 705 (Y705), decreased DNA binding, and diminished transcriptional activation of STAT3 target genes.
Key Findings on Mechanism
- Binding Affinity : this compound has been shown to bind to the SH2 domain with an IC50 value of approximately 7.39 ± 0.95 µM in fluorescence polarization assays, indicating a strong interaction with the target protein .
- Inhibition of Target Genes : Treatment with this compound results in downregulation of several STAT3 target genes, including Bcl-xL (BCL2L1), survivin (BIRC5), cyclin D1 (CCND1), and MMP9, which are crucial for cancer cell survival and proliferation .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation, migration, and invasion of various human cancer cell lines that rely on STAT3 signaling.
Table 1: Effects of this compound on Cancer Cell Lines
Cell Line | Proliferation Inhibition (%) | Migration Inhibition (%) | Invasion Inhibition (%) |
---|---|---|---|
A549 (Lung) | 65% at 100 µM | 70% at 50 µM | 80% at 100 µM |
MDA-MB-231 (Breast) | 75% at 100 µM | 60% at 50 µM | 85% at 100 µM |
HCT116 (Colon) | 55% at 100 µM | 50% at 50 µM | 75% at 100 µM |
*Data derived from MTT and colony formation assays conducted over a period of 48 hours .
Case Studies
- Lung Cancer : In a study involving A549 lung cancer cells, treatment with this compound resulted in significant inhibition of cell viability and induction of apoptosis, highlighting its potential as a therapeutic agent against lung cancer .
- Breast Cancer : MDA-MB-231 cells treated with this compound exhibited reduced migration and invasion capabilities, suggesting that targeting STAT3 can effectively hinder metastatic behavior in aggressive breast cancer types .
Q & A
Basic Research Questions
Q. What experimental methodologies are most reliable for confirming S3I-1757's inhibition of STAT3 dimerization?
To validate STAT3 dimerization inhibition, use fluorescence polarization (FP) assays with fluorescein-labeled phosphotyrosine peptides (e.g., GpYLPQTV) to measure displacement by this compound . Coimmunoprecipitation (Co-IP) of HA- and FLAG-tagged STAT3 constructs in treated cells can confirm reduced dimer formation . Western blotting for phosphorylated Tyr-705 STAT3 (pY705-STAT3) and nuclear/cytoplasmic fractionation will corroborate disrupted nuclear translocation .
Q. Which STAT3-dependent cancer hallmarks are suppressed by this compound in preclinical models?
this compound inhibits anchorage-dependent/independent growth, migration, and invasion in STAT3-dependent cancer cell lines (e.g., breast, lung). Key metrics include colony formation assays, Transwell migration/invasion assays, and downregulation of STAT3 target genes (Bcl-xL, survivin, cyclin D1, MMP-9) via qRT-PCR or Western blot . In vivo, tumor xenograft models (e.g., U266-luc myeloma cells in SCID mice) with bioluminescence imaging quantify therapeutic efficacy .
Q. How does this compound's selectivity for STAT3 compare to related signaling pathways?
Dose-response experiments in cancer cells should assess off-target effects using phospho-specific antibodies for ERK1/2, AKT, and JAK2. This compound shows selectivity by suppressing pY705-STAT3 without inhibiting ERK/AKT phosphorylation . Structural analogs like S3I-1756 (inactive control) help distinguish STAT3-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's IC50 values across different assays?
Variations in IC50 (e.g., 7.39 ± 0.95 μM in FP assays vs. lower values in cellular assays) arise from assay conditions (e.g., peptide concentration in FP) or cell permeability differences. Normalize data using STAT3-C (constitutively active mutant) rescue experiments to isolate direct STAT3 inhibition from secondary effects . Cross-validate with electrophoretic mobility shift assays (EMSAs) for STAT3-DNA binding .
Q. What strategies optimize this compound's delivery in vivo to overcome pharmacokinetic limitations?
Nanoparticle-based delivery systems (e.g., CD38-targeted nanoparticles) enhance bioavailability and tumor specificity. Use dynamic light scattering (DLS) for particle size characterization and HPLC-MS for drug-loading efficiency. In vivo efficacy is measured via tumor bioluminescence reduction and immunohistochemistry for pY705-STAT3 in treated xenografts .
Q. How should researchers design experiments to assess this compound's synergy with other STAT3-targeting therapies?
Combine this compound with STAT3-DNA binding inhibitors (e.g., A26) or JAK2 inhibitors in a factorial design. Use Chou-Talalay synergy analysis (Combination Index) and monitor apoptosis (Annexin V/PI staining) and gene expression (RNA-seq) to identify additive/synergistic effects . Include STAT3-C overexpression controls to confirm mechanism-specific synergy .
Q. Methodological Guidance
Q. What statistical approaches are critical for analyzing this compound's dose-response data?
Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values with 95% confidence intervals. For multi-experiment data, apply two-way ANOVA with Tukey’s post hoc test. Survival analyses (e.g., Kaplan-Meier curves with Mantel-Cox test) are essential for in vivo studies .
Q. How can researchers validate this compound's impact on STAT3 transcriptional activity?
Chromatin immunoprecipitation (ChIP) for STAT3 binding to promoters of target genes (e.g., Bcl-xL) confirms direct transcriptional inhibition. Pair with luciferase reporter assays using STAT3-responsive elements (e.g., M67/SIE) to quantify transcriptional activity changes .
Q. Data Interpretation Challenges
Q. Why might this compound fail to suppress STAT3 target genes in certain cell lines?
Evaluate STAT3 dependency via siRNA knockdown or CRISPR-Cas9 KO. Heterogeneity in STAT3 isoform expression (e.g., STAT3β dominance) or compensatory pathways (NF-κB, HIF-1α) may confer resistance. RNA-seq or phosphoproteomics can identify bypass mechanisms .
Q. How to address discrepancies between in vitro and in vivo efficacy of this compound?
Optimize dosing regimens using pharmacokinetic studies (Cmax, AUC) and assess tumor microenvironment factors (hypoxia, stromal interactions) via single-cell RNA sequencing. Use patient-derived xenografts (PDXs) for clinically relevant validation .
Properties
IUPAC Name |
5-[(4-cyclohexylphenyl)methyl-(4-phenoxybenzoyl)amino]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO5/c35-31-20-17-27(21-30(31)33(37)38)34(22-23-11-13-25(14-12-23)24-7-3-1-4-8-24)32(36)26-15-18-29(19-16-26)39-28-9-5-2-6-10-28/h2,5-6,9-21,24,35H,1,3-4,7-8,22H2,(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMHQDKLWUWPDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CN(C3=CC(=C(C=C3)O)C(=O)O)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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